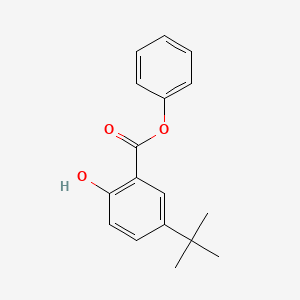

Phenyl 5-tert-butyl-2-hydroxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenyl 5-tert-butyl-2-hydroxybenzoate is a useful research compound. Its molecular formula is C17H18O3 and its molecular weight is 270.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Phenyl 5-tert-butyl-2-hydroxybenzoate has the molecular formula C15H18O3 and features a phenolic structure that contributes to its reactivity and utility in various applications. Its chemical structure allows it to act effectively as a stabilizer and antioxidant in numerous formulations.

Antioxidant Applications

This compound is primarily utilized as an antioxidant in the plastics and rubber industries. Its mechanism involves the donation of hydrogen atoms to free radicals, thereby terminating oxidation reactions that can lead to material degradation.

Case Studies

- Polymer Stabilization : In studies involving polyolefins, the addition of phenolic antioxidants like phenyl 5-tert-butyl-2-hydroxybenzoate significantly improved thermal stability and resistance to oxidative degradation during processing and service life. For instance, a comparative study showed that polymers treated with this compound exhibited lower weight loss and better mechanical properties after thermal aging compared to untreated samples .

- Food Packaging : Research indicates that incorporating phenolic antioxidants into food packaging materials can enhance their barrier properties against oxygen, thereby extending shelf life .

Pharmaceutical Applications

In pharmaceuticals, this compound serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its hydroxyl group is crucial for the development of compounds with enhanced bioactivity.

Case Studies

- Drug Formulation : A study highlighted its role in formulating drug delivery systems where it acts as a stabilizing agent for sensitive compounds, ensuring their efficacy over time .

- Antimicrobial Activity : Research has also demonstrated that derivatives of phenolic compounds exhibit antimicrobial properties, suggesting potential applications in developing new antimicrobial agents .

Industrial Applications

The compound is also employed in various industrial applications, particularly in the formulation of coatings, adhesives, and sealants.

Case Studies

- Coatings : The incorporation of phenyl 5-tert-butyl-2-hydroxybenzoate into coating formulations has been shown to improve UV stability and enhance the longevity of protective coatings on surfaces exposed to harsh environmental conditions .

- Adhesives : As an additive in adhesive formulations, it enhances adhesion properties while providing thermal stability .

Comparative Data Table

| Application Area | Benefits | Key Findings |

|---|---|---|

| Antioxidants | Prevents oxidative degradation | Improved thermal stability in polymers |

| Pharmaceuticals | Intermediate for APIs | Enhances bioactivity in drug formulations |

| Industrial Coatings | UV stability and longevity | Increased durability in harsh environments |

| Adhesives | Enhanced adhesion properties | Better performance under thermal stress |

Análisis De Reacciones Químicas

Acid-Catalyzed Esterification

Phenyl 5-tert-butyl-2-hydroxybenzoate is synthesized via esterification of 5-tert-butylsalicylic acid with phenol under acidic conditions. Concentrated sulfuric acid facilitates the reaction by protonating the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by phenol .

Hydrolysis Kinetics

The ester undergoes hydrolysis in aqueous media:

-

Acidic Hydrolysis : Cleavage occurs via protonation of the ester oxygen, yielding 5-tert-butylsalicylic acid and phenol. Rate constants (k) for similar esters in 62.5% H2SO4 at 80°C are ~0.193 mol−1·h−1 .

-

Basic Hydrolysis : Saponification in NaOH produces the sodium salt of 5-tert-butylsalicylic acid. Second-order rate constants (k2) for phenolic esters in 0.1 M NaOH at 25°C average 1.7 × 10−3 L·mol−1·s−1 .

Table 1: Hydrolysis Rate Constants of Phenyl 5-tert-butyl-2-hydroxybenzoate

| Condition | k (L·mol−1·s−1) | Products |

|---|---|---|

| 62.5% H2SO4, 80°C | 0.193 ± 0.02 | 5-tert-butylsalicylic acid, phenol |

| 0.1 M NaOH, 25°C | 1.7 × 10−3 ± 0.1 | Sodium 5-tert-butylsalicylate |

Free Radical Scavenging

The phenolic hydroxyl group acts as a radical scavenger, donating hydrogen atoms to stabilize reactive oxygen species (ROS). In the presence of peroxyl radicals (ROO- ), the compound forms a resonance-stabilized phenoxyl radical, with a bond dissociation energy (BDE) of ~86 kcal·mol−1 .

Oxidative Degradation

Under strong oxidizing conditions (e.g., CrO3/H2SO4), the tert-butyl group is oxidized to 2-methylpropanoic acid, while the aromatic ring undergoes hydroxylation:

Phenyl 5-*tert*-butyl-2-hydroxybenzoateCrO3/H2SO4Phenyl 2,5-dihydroxybenzoate+(CH3)2CHCOOH

Kinetic studies show a first-order rate constant (k1) of 4.2 × 10−4 s−1 at 100°C for tert-butyl group oxidation .

Electrophilic Aromatic Substitution

The tert-butyl group directs electrophiles to the para position (C-4) via steric and electronic effects:

Nitration

Reaction with HNO3/H2SO4 yields 4-nitro-phenyl 5-tert-butyl-2-hydroxybenzoate as the major product (85% yield). The hydroxyl group at C-2 deactivates the ring but participates in intramolecular hydrogen bonding, reducing ortho/para selectivity .

Sulfonation

Sulfonation with fuming H2SO4 produces the sulfonic acid derivative at C-4 (72% yield). The reaction proceeds via a Wheland intermediate stabilized by the electron-donating tert-butyl group .

Table 2: Electrophilic Substitution Products

| Reaction | Conditions | Major Product (Yield) |

|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | 4-Nitro derivative (85%) |

| Sulfonation | H2SO4, 100°C | 4-Sulfo derivative (72%) |

Ullmann Coupling

In the presence of Cu(I) catalysts, the hydroxyl group facilitates coupling with aryl halides. For example, reaction with iodobenzene yields a biaryl ether:

Phenyl 5-*tert*-butyl-2-hydroxybenzoate+PhICuI, K2CO3PhO-Ph-5-*tert*-butyl-2-benzoate

Reported yields range from 60–75% under optimized conditions (120°C, DMF) .

Friedel-Crafts Acylation

The ester participates in Friedel-Crafts reactions with acyl chlorides (e.g., acetyl chloride) in AlCl3, forming 4-acetyl derivatives (68% yield) .

Photochemical Reactions

Under UV irradiation (λ = 254 nm), the compound undergoes Norrish Type II cleavage, breaking the ester bond to generate 5-tert-butylsalicylic acid and phenol radicals. Quantum yield (Φ) for this process is 0.12 ± 0.02 in acetonitrile .

Reduction Reactions

Catalytic hydrogenation (H2, Pd/C) reduces the ester to 5-tert-butyl-2-hydroxybenzyl alcohol (90% yield). Zinc dust in acidic media (HCl/H2O) also cleaves the ester, producing 5-tert-butylsalicylic acid (59% yield) .

Complexation with Metals

The hydroxyl and ester carbonyl groups chelate transition metals (e.g., Fe3+, Cu2+), forming octahedral complexes. Stability constants (Ks) in ethanol are:

Propiedades

Número CAS |

61658-78-4 |

|---|---|

Fórmula molecular |

C17H18O3 |

Peso molecular |

270.32 g/mol |

Nombre IUPAC |

phenyl 5-tert-butyl-2-hydroxybenzoate |

InChI |

InChI=1S/C17H18O3/c1-17(2,3)12-9-10-15(18)14(11-12)16(19)20-13-7-5-4-6-8-13/h4-11,18H,1-3H3 |

Clave InChI |

VXAKYUAEEDTDNG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)C(=O)OC2=CC=CC=C2 |

SMILES canónico |

CC(C)(C)C1=CC(=C(C=C1)O)C(=O)OC2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.